molecular formula C11H11NO3 B2411392 methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 96017-03-7

methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2411392
CAS No.: 96017-03-7
M. Wt: 205.213
InChI Key: UWCZAKDBXHZFFX-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves the reaction of phthalimide with methyl glycinate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and makes it suitable for various synthetic applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-oxo-1H-isoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10(13)7-12-6-8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCZAKDBXHZFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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